Limonene oxide, (-)-

Descripción

Contextual Significance of Terpene-Derived Compounds

Terpenes are a vast and diverse class of organic compounds produced by a variety of plants, particularly conifers, and are built from isoprene (B109036) units. canavape.co.uklongdom.org These unsaturated hydrocarbons, with a general formula of (C₅H₈)ₙ, encompass over 30,000 known compounds and are primary constituents of essential oils, responsible for the characteristic aromas of many herbs, flowers, and fruits. longdom.orgwikipedia.orgsunmedgrowers.com In nature, terpenes serve critical biological functions, including acting as defense mechanisms against herbivores and pathogens, mediating ecological interactions like attracting pollinators, and contributing to plant communication. canavape.co.uklongdom.orgwikipedia.org

Beyond their natural roles, terpenes are increasingly recognized as valuable renewable feedstocks for the chemical industry. researchgate.netrsc.org Their applications are expanding from traditional uses in fragrances, flavors, and green solvents to more advanced roles as platform chemicals for producing a wide array of products. researchgate.netrsc.orgacs.orgmdpi.com The chemical versatility of terpenes allows them to be transformed into active pharmaceutical ingredients, components for biofuels, and, notably, monomers for the synthesis of bio-based polymers. wikipedia.orgfiveable.me

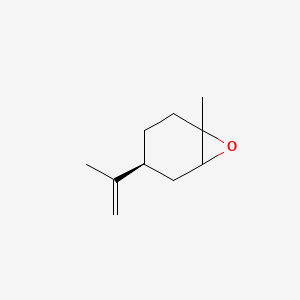

Limonene (B3431351), a monoterpene (C10), is one of the most abundant terpenes in nature and is a major component of the oil extracted from citrus fruit peels, making it a readily available byproduct of the juice industry. mdpi.comiscientific.orgnih.gov This accessibility and its reactive structure, featuring two distinct double bonds, make it an attractive starting material for sustainable chemical synthesis. mdpi.comresearchgate.net The epoxidation of limonene to form limonene oxide is a key transformation, converting a renewable hydrocarbon into an oxygenated, functionalized molecule that serves as a versatile intermediate and a building block for new materials. nih.govresearchgate.netacs.org

Stereochemical Considerations: Focus on the (-)-Enantiomer of Limonene Oxide

Stereochemistry plays a pivotal role in the properties and reactivity of limonene and its derivatives. Limonene exists as two enantiomers: (R)-(+)-limonene, which has a characteristic orange scent, and (S)-(-)-limonene, which possesses a piney, turpentine-like odor. libretexts.org The epoxidation of the endocyclic (ring) double bond of limonene yields limonene 1,2-oxide, which itself can exist as a pair of diastereomers: cis and trans. acs.orgnih.govnist.gov Consequently, the epoxidation of (-)-limonene (B1674923) produces (-)-cis-limonene oxide and (-)-trans-limonene oxide.

The specific stereoisomer used in chemical reactions can have a profound impact on the outcome. Research has shown that the cis and trans diastereomers of limonene oxide exhibit different reactivities. For instance, in the presence of certain amines or catalysts, the cis isomer can be selectively reacted, allowing for the separation of the diastereomers. acs.org In polymerization, the stereochemistry of the limonene oxide monomer directly influences the properties of the resulting polymer. acs.orgacs.org Studies on the copolymerization of limonene dioxide (the product of epoxidizing both double bonds of limonene) with anhydrides revealed that the cis-isomer generated thermosets with high mechanical strength, establishing it as a promising bio-based epoxy monomer, whereas the trans-isomer led to thermoplastics. acs.org

Biotransformation processes, which use microorganisms or enzymes, often exhibit high stereo- and enantioselectivity. For example, the fungus Rhodococcus erythropolis possesses a limonene epoxide hydrolase (LEH) that preferentially converts cis-limonene-1,2-epoxide to its corresponding diol, leaving the trans isomer unreacted, providing a method for resolving the diastereomeric mixture. ftb.com.hrftb.com.hr Similarly, the cyanobacterium Synechococcus sp. PCC 7942 has demonstrated the ability to enantioselectively cleave (1S,2R,4R)-limonene oxide to yield (1S,2S,4R)-limonene-1,2-diol. nih.gov The biocatalytic epoxidation of limonene enantiomers using a peroxygenase from oat seeds also showed different reaction profiles depending on the starting enantiomer, though both primarily yielded the 1,2-monoepoxide with excellent diastereoselectivity. nih.gov These examples underscore the critical importance of stereochemical control in the synthesis and application of (-)-limonene oxide and its derivatives.

Renewable Resources and Bioeconomy Perspectives in Limonene Oxide Utilization

(-)-Limonene oxide is a key molecule in the transition towards a bioeconomy, a model that emphasizes the use of renewable biological resources to produce food, materials, and energy. acs.orgnih.gov As a derivative of limonene, which is sourced from waste citrus peels, (-)-limonene oxide represents a direct valorization of an abundant industrial byproduct. nih.govuniv-cotedazur.fr Its synthesis transforms a low-cost, renewable terpene into a valuable, oxygen-rich chemical intermediate that can replace petroleum-derived building blocks. researchgate.netresearchgate.net

A significant application of limonene oxide is in the synthesis of bio-based polymers. researchgate.netnih.gov The ring-opening copolymerization of limonene oxide with carbon dioxide (CO₂) is a particularly noteworthy example of green chemistry, producing poly(limonene carbonate) (PLC). acs.orgnih.gov This process utilizes CO₂, a greenhouse gas, as a comonomer and can be mediated by low-cost and abundant metal-based catalysts, such as those containing zinc or aluminum. acs.orgnih.gov The resulting polycarbonates have exceptional properties, including high glass transition temperatures and hydrophobicity, making them candidates for a variety of applications. acs.org

Furthermore, limonene oxide and its doubly epoxidized form, limonene dioxide, are versatile building blocks for other classes of polymers, including polyesters and thermosets. nih.govuniv-cotedazur.frnih.gov The reaction of limonene dioxide with bio-based hardeners like glutaric anhydride (B1165640) can produce fully bio-based thermosetting resins. acs.orguniv-cotedazur.fr These materials can serve as sustainable alternatives in coatings, packaging, and structural matrices. iscientific.orguniv-cotedazur.fr The development of efficient and selective catalytic methods, including chemoenzymatic and biocatalytic routes, to produce limonene oxide further enhances its standing as a sustainable chemical. nih.govacs.org By providing a pathway from biomass waste to high-performance materials, the utilization of (-)-limonene oxide exemplifies the core principles of a circular and sustainable bioeconomy. rsc.orgnih.gov

Data Tables

Table 1: Catalytic Systems for the Epoxidation of Limonene

This table summarizes the performance of various catalytic systems in the epoxidation of limonene, highlighting the conversion and selectivity towards desired epoxide products.

| Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity to 1,2-epoxide (%) | Reference |

| PW₁₁/C | H₂O₂ | Acetonitrile (B52724) | > 95 | High | mdpi.com |

| Ti-beta zeolite | H₂O₂ | Acetonitrile | ~100 | Lower than PW₁₁/C | mdpi.com |

| MgO | H₂O₂ | Acetonitrile/Water | High | 80 (to epoxide) | acs.org |

| Oat Peroxygenase | t-BuOOH | Phosphate Buffer | 91 | 76 | nih.gov |

| Immobilized Lipase (B570770) | H₂O₂ / Octanoic Acid | Microwave | 66.8 | - | nih.gov |

Note: Data is compiled from different studies and reaction conditions may vary significantly.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-IDKOKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; cool minty aroma | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

203719-53-3 | |

| Record name | Limonene oxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Limonene Oxide Production

Catalytic Epoxidation of Limonene (B3431351): A Route to Limonene Oxide

The direct epoxidation of one or both of the double bonds in limonene is the most common route to producing limonene oxide. nih.gov The regioselectivity of this reaction is a critical challenge, as oxidation can occur at either the endocyclic (1,2-position) or the exocyclic (8,9-position) double bond. The development of selective and efficient catalytic systems is paramount for controlling the reaction outcome.

Heterogeneous Catalysis: Mechanistic Studies and Catalyst Development

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability. A wide array of solid catalysts has been investigated for limonene epoxidation, including metal oxides, zeolites, and supported heteropolyacids. acs.org

Commercial magnesium oxide (MgO) has been demonstrated as an effective heterogeneous catalyst for the selective synthesis of limonene epoxide and diepoxide using hydrogen peroxide (H₂O₂) in a Payne reaction system. acs.orgresearchgate.net This system, which uses acetonitrile (B52724) as an oxidant activator, can achieve high yields of limonene epoxide (80%) and diepoxide (96%) at 50°C. acs.orgresearchgate.net Kinetic studies suggest a mechanism involving the formation of a peroxyacetimidic acid intermediate, with the heterogeneous model describing both the decomposition of H₂O₂ and the epoxidation of limonene by this intermediate. acs.orgresearchgate.netbohrium.com Leaching tests have confirmed the heterogeneity of the MgO catalyst, which can be used for several consecutive cycles. acs.orgbohrium.com

Titanium-containing zeolites and mesoporous silicates, such as TS-1, Ti-SBA-15, and Ti-MCM-41, are widely studied for epoxidation reactions. icm.edu.plresearchgate.netnih.gov The Ti-SBA-15 catalyst, synthesized using a biodegradable copolymer template, is considered an environmentally friendly option. icm.edu.pl When using these catalysts with H₂O₂, the reaction can yield 1,2-epoxylimonene as the main product, but also by-products like carvone (B1668592), carveol (B46549), and perillyl alcohol through side reactions. icm.edu.plresearchgate.net The pore structure of the catalyst plays a crucial role; for instance, the narrow pores of the TS-1 catalyst can influence the mode of entry of limonene molecules, affecting product distribution. researchgate.net Studies comparing TS-1 and Ti-SBA-15 have been conducted to determine the most active and selective catalyst under various conditions. researchgate.netnih.gov

More recently, parent and metal-modified hierarchical zeolite Y catalysts have been explored. abo.fi A K-Sn-modified dealuminated zeolite Y showed high activity, achieving approximately 97% limonene conversion with up to 96% selectivity to monoepoxides at 70°C in acetonitrile. abo.fi The catalyst's high performance was attributed to a low Brønsted to Lewis acidity ratio and a high mesoporosity fraction. abo.fi

| Catalyst | Oxidant | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| MgO (commercial) | H₂O₂ | Acetonitrile/Water/Acetone (B3395972) | Yields of 80% (epoxide) and 96% (diepoxide) at 50°C. Catalyst is recyclable. | acs.orgresearchgate.netbohrium.com |

| Ti-SBA-15 | H₂O₂ | Methanol | Produces 1,2-epoxylimonene alongside by-products like carvone and carveol. | icm.edu.plresearchgate.net |

| TS-1 | H₂O₂ | Methanol | Product selectivity is influenced by catalyst pore structure and reaction temperature. | researchgate.netnih.gov |

| K-Sn-modified dealuminated zeolite Y | H₂O₂ | Acetonitrile | ~97% limonene conversion with up to 96% selectivity to monoepoxides at 70°C. | abo.fi |

| PW₁₁/C (Lacunar tungstophosphate on Carbon) | H₂O₂ | - | Identified as a highly selective catalyst for the epoxide derivative. | mdpi.com |

| γ-Al₂O₃ | H₂O₂ | Ethyl Acetate (B1210297) | An efficient green system; water is the only by-product. | researchgate.net |

Homogeneous Catalysis: Ligand Design and Activity Optimization

Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer superior activity and selectivity under mild conditions. Tungsten-based polyoxometalates (POMs) are a prominent class of homogeneous catalysts for limonene epoxidation. rsc.orgnih.gov A system combining a POM with a phase transfer catalyst (PTC), such as [PTC]₃[PW₄O₂₄], can achieve 94% yield of 1,2-limonene oxide in just one hour under solvent-free conditions using H₂O₂. nih.gov However, recovery and reuse of this specific catalyst can be difficult, with a noted loss of activity upon recycling. nih.gov

Another effective homogeneous approach involves the in situ generation of dimethyldioxirane (B1199080) (DMDO) from oxone and acetone. nih.govacs.org This method can achieve nearly 100% conversion and yield of limonene dioxide in a stepwise process. nih.gov The reaction proceeds via the preferential attack of DMDO on the more electron-rich endocyclic double bond to first form 1,2-limonene oxide, without the formation of allylic oxidation by-products. acs.org

Catalytic systems employing manganese salts have also been developed. mdpi.com The epoxidation of limonene with aqueous H₂O₂ in the presence of manganese sulfate, salicylic (B10762653) acid, and sodium bicarbonate in acetonitrile is highly active, leading to high yields of the diepoxide. mdpi.com

| Catalytic System | Oxidant | Key Findings | Reference |

|---|---|---|---|

| Tungsten-based polyoxometalate | H₂O₂ | Solvent-free protocol; produces 1,2-limonene oxide in 95% yield after 1 hour. | rsc.orgnih.govacs.org |

| Dimethyldioxirane (DMDO) (in situ) | Oxone/Acetone | Produces limonene dioxide with almost 100% conversion and yield. | nih.govacs.org |

| MnSO₄/Salicylic Acid/NaHCO₃ | H₂O₂ | Highly active system leading to high yields of limonene diepoxide. | mdpi.com |

| Peroxygenase from oat seeds | t-BuOOH | Stereospecific: (R)-limonene gives trans-1,2-epoxide; (S)-limonene gives cis-1,2-epoxide. | nih.gov |

| Lipase (B570770) (chemoenzymatic) | H₂O₂/Octanoic Acid | 75.4% conversion to limonene oxide in 2 hours under microwave irradiation. | nih.govacs.org |

Role of Oxidants and Reaction Media in Epoxidation Selectivity

The choice of oxidant and reaction medium profoundly impacts the selectivity and efficiency of limonene epoxidation. Hydrogen peroxide (H₂O₂) is widely favored as a "green" oxidant because its primary byproduct is water. rsc.orgpku.edu.cnrsc.org However, its concentration must be carefully controlled. Excess H₂O₂ can lead to catalyst inhibition or deactivation, as seen in lipase-catalyzed systems, or promote the hydrolysis of the formed epoxide into the corresponding diol, a common side reaction. nih.govabo.firesearchgate.netresearchgate.net Other oxidants like tert-butyl hydroperoxide (TBHP) and DMDO are also used. nih.govnih.gov DMDO, in particular, shows high selectivity for epoxidation without forming allylic oxidation products like carveol or carvone. acs.org

The reaction medium is equally critical. Aprotic polar solvents like acetonitrile are often effective, sometimes acting as activators for the oxidant. acs.orgabo.fi However, the presence of water, either as a solvent or as a byproduct of using aqueous H₂O₂, can be detrimental to epoxide selectivity by favoring diol formation through hydrolysis. abo.fiacs.org To mitigate this, some processes saturate the reaction mixture with salts like sodium sulfate. rsc.orgresearchgate.net The development of solvent-free systems is a major goal in green chemistry. rsc.orgrsc.org In cases where reactants are immiscible, microemulsion systems using surfactants can create a nearly homogeneous and stable reaction environment, enhancing efficiency and reducing the need for organic solvents. nih.gov

Stereoselective Epoxidation Strategies for Limonene Oxide Diastereomers

The epoxidation of the 1,2-double bond of limonene creates a new stereocenter, resulting in two possible diastereomers: cis- and trans-limonene oxide. Controlling this diastereoselectivity is a significant synthetic challenge, as the properties of the resulting products and polymers can depend on the specific isomer. researchgate.net

Biocatalysis offers a powerful strategy for achieving high stereoselectivity. The epoxidation of limonene using a peroxygenase-containing preparation from oat flour is highly stereospecific. nih.gov When (R)-(+)-limonene is used as the substrate, the reaction yields trans-1,2-monoepoxide as the main product with excellent diastereoselectivity (dr 99:1). nih.gov Conversely, starting with (S)-(−)-limonene produces the cis-1,2-monoepoxide. nih.gov This method provides a simple and cost-effective route to enantiopure diastereomers of limonene oxide. nih.gov

Chemical methods using chiral catalysts, such as salen-type complexes or Shi-type catalysts, have also been reported for the stereoselective epoxidation of limonene. nih.govnih.gov Another strategy involves the kinetic resolution of a racemic mixture of epoxides, either through selective ring-opening with nucleophiles or by using stereoselective epoxide hydrolases. nih.gov For the synthesis of the less common 8,9-epoxide, a multi-step route has been developed that involves protecting the endocyclic 1,2-double bond, epoxidizing the exocyclic bond, and then deprotecting to restore the 1,2-double bond. researchgate.net

Green Chemistry Principles in Limonene Oxide Synthesis

Adherence to green chemistry principles is crucial for developing sustainable industrial processes. This involves using renewable feedstocks like limonene, employing environmentally benign reagents and solvents, and designing energy-efficient processes. pku.edu.cn

Solvent-Free and Environmentally Benign Reaction Systems

A key focus in the green synthesis of limonene oxide is the elimination of hazardous organic solvents. Several solvent-free protocols have been successfully developed. Tungsten-based polyoxometalate catalysts can effectively mediate the epoxidation of limonene using aqueous H₂O₂ without any additional solvent, achieving high conversion and selectivity to the 1,2-epoxide. rsc.orgnih.govrsc.org

Chemoenzymatic methods are inherently green as they operate under mild conditions and use biodegradable catalysts. nih.govacs.org The use of immobilized lipases on supports derived from agricultural waste, such as rice husk ash, further enhances the sustainability of the process. nih.govacs.org Combining this with energy-efficient techniques like microwave irradiation can dramatically reduce reaction times compared to conventional heating, for example, achieving 75.3% conversion in 2 hours versus 44.6% in 12 hours. acs.org The use of microemulsion systems with surfactants also represents a green approach by minimizing the use of bulk organic solvents and allowing for easier product separation from the aqueous phase. nih.gov

Sustainable Catalysis and Catalyst Recycling

The drive towards environmentally benign chemical processes has spurred research into sustainable methods for (-)-limonene (B1674923) oxide production, focusing on eco-friendly catalysts and their potential for recycling. nih.gov Traditional methods involving organometallic catalysts or partial photocatalytic oxidation with TiO2 are often considered environmentally hazardous and uneconomical due to waste generation and lack of selectivity. nih.govacs.org To overcome these limitations, significant efforts have been directed towards biocatalysis and the use of green catalysts. acs.org

A notable advancement is the chemoenzymatic epoxidation of limonene, which utilizes enzymes to catalyze the reaction under milder and more selective conditions. nih.gov One such system involves the immobilization of Candida antarctica lipase B (CALB) on a surface-functionalized silica (B1680970) support derived from rice husk ash, an agricultural waste product. nih.gov This biocatalyst facilitates the in situ generation of peroxy octanoic acid from octanoic acid and H₂O₂, which then epoxidizes limonene. nih.gov The process is significantly intensified by microwave irradiation, achieving a 75.35% conversion to limonene oxide in 2 hours at 50°C, compared to 44.6% conversion in 12 hours with conventional heating. nih.gov The reusability of this catalyst has been demonstrated for up to four cycles, although a decline in conversion to 71.3% was observed after the third reuse, attributed to the inhibitory effects of hydrogen peroxide on the enzyme's activity. nih.govacs.org

Another approach utilizes commercial magnesium oxide (MgO) as a heterogeneous catalyst in a Payne reaction system with hydrogen peroxide (H₂O₂) and acetonitrile. researchgate.net This system demonstrated good reusability over four consecutive cycles. researchgate.net Similarly, Algerian montmorillonite (B579905) clay exchanged with protons (Maghnite-H+) has been investigated as a low-cost, green catalyst for the polymerization of limonene oxide, highlighting the potential of natural clays (B1170129) in sustainable chemical synthesis. researchgate.net

Photocatalysis under solar light represents another frontier in green epoxidation. nih.govrsc.org Silylation of crystalline TiO₂ P25, a material typically used for pollutant degradation, transforms it into a highly selective catalyst for the aerobic epoxidation of limonene to 1,2-limonene oxide. nih.govrsc.org This method's selectivity is attributed to a mechanism involving singlet oxygen generated via energy transfer from the excited TiO₂ surface to adsorbed oxygen molecules. nih.govrsc.org

Table 1: Performance of Sustainable Catalysts in (-)-Limonene Oxide Production

| Catalyst System | Oxidant | Reaction Conditions | Conversion/Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| Immobilized Candida antarctica lipase B on rice husk ash silica | H₂O₂ / Octanoic Acid | 50°C, 2h, Microwave (50W) | 75.35% Conversion | Reusable for up to 4 cycles, with decreasing activity. | nih.gov |

| Magnesium Oxide (MgO) | H₂O₂ | 50°C, 30 min | 80% Yield (monoepoxide) | Reusable for 4 consecutive cycles. | researchgate.net |

| Silylated TiO₂ P25 | O₂ | Solar Light Irradiation | Selective to 1,2-limonene oxide | Not specified | nih.govrsc.org |

Production of Multi-Epoxidized Limonene Derivatives (e.g., Limonene Dioxide)

The epoxidation of (-)-limonene can be extended to both of its double bonds to produce multi-epoxidized derivatives, most notably limonene dioxide (1,2:8,9-diepoxy-p-menthane). iscientific.orgmdpi.com This molecule is a valuable platform for creating new biopolymers, such as polycarbonates, epoxy resins, and nonisocyanate polyurethanes (NIPU). acs.orgacs.org Achieving high yields and selectivity for limonene dioxide, however, presents a challenge, particularly with heterogeneous catalysts. acs.org

Several catalytic systems have been developed to synthesize limonene dioxide. A green catalytic approach using alumina (B75360) (γ-Al₂O₃) with 70% aqueous hydrogen peroxide (H₂O₂(aq)) in ethyl acetate as a solvent has reported nearly complete conversion to limonene dioxide. researchgate.net This system is advantageous due to its use of low-cost, low-toxicity reagents, with water as the only byproduct. researchgate.net Another effective method involves a catalytic system of manganese sulfate, salicylic acid, and sodium bicarbonate with 33% aqueous H₂O₂ in acetonitrile, which isolated pure limonene diepoxide in an 87% yield. mdpi.com

Research has also explored catalyst-free methods. One highly efficient technique involves the in situ generation of dimethyl dioxirane (B86890) (DMDO) by reacting acetone with Oxone. acs.orgresearchgate.net When this reaction is performed in excess acetone, which acts as both the reagent and the solvent, a limonene dioxide yield of 97% can be achieved under optimized room temperature conditions. acs.orgresearchgate.netgriffith.edu.au This contrasts with a biphasic system (ethyl acetate-water), which reached 95% conversion but only a 33% yield of limonene dioxide. acs.orggriffith.edu.au

However, not all catalytic routes are as successful. Early attempts using low-coordination titanium supported on SBA-16 with tert-butyl hydroperoxide as the oxidant failed to produce any limonene dioxide. acs.orgresearchgate.netgriffith.edu.au Similarly, cobalt-substituted mesoporous SBA-16 catalysts using molecular oxygen achieved 100% conversion of limonene, but the yield of limonene dioxide did not surpass 35%. acs.org These results underscore the difficulty in selectively epoxidizing the second, less reactive double bond of the limonene molecule.

Table 2: Comparison of Synthetic Methods for Limonene Dioxide Production

| Catalyst/System | Oxidant | Solvent | Key Conditions | Limonene Dioxide Yield | Reference |

|---|---|---|---|---|---|

| Catalyst-Free | Oxone / Acetone (forms DMDO in situ) | Acetone | Room Temperature, 45 min | 97% | acs.orgresearchgate.netgriffith.edu.au |

| MnSO₄, Salicylic Acid, NaHCO₃ | 35% H₂O₂ | Acetonitrile | 18-22°C | 87% | mdpi.com |

| γ-Al₂O₃ | 70% H₂O₂ | Ethyl Acetate | Optimized conditions | ~100% Conversion | researchgate.net |

| Cobalt-substituted SBA-16 | Molecular O₂ | Ethyl Acetate | Mild conditions | <35% | acs.org |

| Titanium-supported SBA-16 | tert-butyl hydroperoxide | Acetonitrile | 75°C, 24h | 0% | researchgate.netgriffith.edu.au |

Resolution and Purification of Limonene Oxide Stereoisomers

Kinetic Resolution Techniques for Diastereomeric Mixtures

Kinetic resolution is a widely used strategy for separating enantiomers or diastereomers based on differences in their reaction rates with a chiral agent. For limonene (B3431351) oxide, kinetic resolution techniques have been applied to separate the cis and trans diastereomers present in commercially available mixtures asianpubs.orgresearchgate.net.

One approach involves the selective epoxide ring opening of one diastereomer using a nucleophilic amine. For instance, using (R)-N-methyl-(α-methyl-benzyl)amine, the epoxide ring of the trans-isomer of (R)-(+)-limonene oxide is selectively opened, leaving the cis-limonene oxide largely unreacted asianpubs.orgresearchgate.net. This allows for the recovery of the unreacted cis-isomer in high yield and diastereomeric purity asianpubs.orgresearchgate.net. Conversely, less nucleophilic amines like triazole or pyrazole (B372694) can selectively catalyze the hydrolysis of the cis-limonene oxide, leaving the trans-isomer unreacted researchgate.net. This method enables the recovery of the trans-limonene oxide with high diastereomeric purity researchgate.net.

Another kinetic separation method for cis- and trans-limonene oxide diastereomers involves aqueous mercury(II)-mediated or H+-catalyzed hydration reactions thieme-connect.com. These methods can afford kinetic separation, allowing for the recovery of either the cis- or trans-isomer from the commercial mixture with good yields and high diastereoselectivity (>98% de) thieme-connect.com.

Kinetic separation has also been explored using primary phosphido nucleophiles to open the epoxide ring of the trans-(+)-limonene oxide in a cis/trans-(+)-limonene oxide mixture acs.orgnih.gov. This reaction yields unreacted cis-(+)-limonene oxide and diastereoenriched mixtures of secondary phosphine (B1218219) oxides derived from the trans-isomer acs.orgnih.gov.

The diastereoselectivity in these kinetic resolution methods is often based on conformational differences in the transition states of the cis and trans isomers researchgate.net. The bulky isopropenyl group in (R)-(+)-limonene oxide is equatorial in both cis and trans isomers, and nucleophilic attack typically occurs preferentially on the trans-isomer at the less hindered secondary carbon via an SN2-type reaction researchgate.netresearchgate.net.

Here is a summary of some kinetic resolution approaches for limonene oxide diastereomers:

| Method | Selective Reactant | Isomer Recovered (unreacted) | Typical Yield (%) | Diastereomeric Purity (%) | Source |

| Nucleophilic ring opening | (R)-N-methyl-(α-methyl-benzyl)amine | cis | Up to 90 | > 98 | asianpubs.orgresearchgate.net |

| Catalytic hydrolysis | Triazole or pyrazole | trans | Up to 80 | > 98 | researchgate.net |

| Aqueous mercury(II)-mediated or H+-catalyzed hydration | Hg(II) or H+ | cis or trans | Good recovery | > 98 | thieme-connect.com |

| Ring opening with primary phosphido nucleophiles (for (+)-mixture) | LiPHR (R = ferrocenyl, Ph, Cy, t-Bu, Mes*) | cis-(+) | Not specified | Diastereoenriched | acs.orgnih.gov |

Chromatographic and Spectroscopic Methodologies for Isomer Separation

Chromatographic techniques are essential for the separation and purification of limonene oxide stereoisomers after synthesis or kinetic resolution. Gas chromatography (GC) is a widely used method for analyzing volatile compounds like limonene oxide and can be coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification dergipark.org.tr. Chiral GC columns are particularly useful for separating enantiomers uctm.edu. High-resolution GC (HRGC) allows for the separation of numerous components in essential oils, including chiral compounds uctm.edu. Specific chiral GC columns, such as Hydrodex β-3P and Hydrodex β-TBDAc, have demonstrated good separation of limonene enantiomers and other chiral compounds found in essential oils uctm.edu.

Column chromatography, typically using silica (B1680970) gel, is also employed for the purification of limonene oxide and its derivatives nih.govsbmu.ac.irresearchgate.net. Deactivated silica gel has been used for the purification of limonene monoepoxides nih.gov. Liquid-liquid extraction followed by column chromatography has been explored for separating limonene-1,2-diol from limonene researchgate.net.

Spectroscopic methodologies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for the identification and characterization of limonene oxide stereoisomers and for assessing their purity asianpubs.orgresearchgate.netdergipark.org.trrsc.org. NMR spectroscopy provides detailed information about the chemical structure and can differentiate between different isomers dergipark.org.tr. Different chemical shifts in NMR spectra have been observed for pure stereoisomers of (R)-limonene oxide rsc.org. GC-MS is used for the analysis of components in mixtures and for confirming the identity of separated isomers nih.govsbmu.ac.irscielo.org.co.

HPLC analysis has also been used to demonstrate the high purity (>98%) of isolated cis- and trans-diastereomers of (R)-(+)-limonene oxide obtained through kinetic separation asianpubs.org.

Enantiomeric Enrichment Strategies for (-)-Limonene (B1674923) Oxide

Enantiomeric enrichment of specific limonene oxide stereoisomers, including (-)-limonene oxide, can be achieved through various strategies, including stereoselective synthesis and enzymatic methods.

Stereoselective epoxidation of the appropriate limonene enantiomer is a direct route to obtain enantiomerically enriched limonene oxide. For example, biocatalytic epoxidation of (S)-(-)-limonene using a peroxygenase-containing preparation from oat flour has been shown to yield cis-(-)-limonene oxide with excellent diastereoselectivity (>98% dr) nih.govcnr.itmdpi.com. Similarly, epoxidation of (R)-(+)-limonene yields trans-(R)-limonene oxide with high diastereoselectivity nih.govcnr.itmdpi.com.

Enzymatic hydrolysis using epoxide hydrolases (EH) or limonene epoxide hydrolase (LEH) can also be employed for the enantioconvergent hydrolysis of limonene oxide to the corresponding diol cnr.it. While this primarily leads to the diol, the selectivity of the enzyme towards specific isomers in a mixture can be exploited for kinetic separation and thus indirect enantiomeric enrichment of the unreacted epoxide cnr.it. For instance, certain enzymatic preparations have shown the ability to discriminate between the diastereomers of (4S)-(-)-limonene oxide cnr.it.

Another strategy involves the stereoselective synthesis of trans-limonene 1,2-oxide through regio- and stereoselective endocyclic bromohydration of (R)-(+)-limonene, followed by conversion to the epoxide mdpi.com. This method has been reported to yield the trans-isomer with over 85% purity mdpi.com.

While the search results primarily detail the separation and enrichment of (+)-limonene oxide diastereomers, the principles of kinetic resolution and chromatographic separation are applicable to the (-)-enantiomer as well. Enantioselective synthesis starting from (S)-(-)-limonene is a key strategy for obtaining enriched (-)-limonene oxide stereoisomers.

Here is a summary of enantiomeric enrichment strategies:

| Strategy | Approach | Target Isomer(s) | Selectivity/Purity | Source |

| Stereoselective Epoxidation | Biocatalysis with peroxygenase from oat flour | cis-(-)-limonene oxide (from (S)-limonene) | >98% dr | nih.govcnr.itmdpi.com |

| Stereoselective Epoxidation | Biocatalysis with peroxygenase from oat flour | trans-(R)-limonene oxide (from (R)-limonene) | Excellent diastereoselectivity | nih.govcnr.itmdpi.com |

| Enzymatic Hydrolysis | Epoxide hydrolases (EH) or Limonene epoxide hydrolase (LEH) | Kinetic separation of cis/trans isomers | Discrimination between diastereomers | cnr.it |

| Stereoselective Synthesis | Regio- and stereoselective bromohydration of (R)-(+)-limonene followed by epoxidation | trans-(R)-limonene 1,2-oxide | >85% purity | mdpi.com |

Polymer Science and Engineering Applications of Limonene Oxide

Limonene (B3431351) Oxide as a Sustainable Monomer for Bio-based Polymers

(-)-Limonene (B1674923) oxide, derived from limonene found abundantly in orange peel, is recognized as a sustainable monomer for the synthesis of bio-based polymers. researchgate.net The increasing focus on replacing petroleum-based polymers has driven research into utilizing renewable resources like limonene oxide. researchgate.net Its availability from a non-food source minimizes competition with the food industry, further enhancing its sustainability profile. uni-bayreuth.de Limonene oxide's structure, featuring both an epoxide and a vinylidene group, allows for polymerization through various mechanisms, including chain growth reactions via the vinylidene group and polyadditions or chain growth polymerization via the epoxy group. d-nb.info

Homopolymerization of Limonene Oxide: Challenges and Advances

Copolymerization of Limonene Oxide with Diverse Comonomers

Copolymerization has emerged as a more widely investigated and successful strategy for utilizing limonene oxide in polymer synthesis, allowing for better control over polymer structure and properties compared to homopolymerization. d-nb.info Limonene oxide has been copolymerized with a variety of comonomers, including carbon dioxide, anhydrides, and other bio-derived monomers. researchgate.netd-nb.info

Alternating Copolymerization with Carbon Dioxide: Poly(limonene carbonate) Architectures

Alternating copolymerization of limonene oxide with carbon dioxide is a significant route for producing bio-based polycarbonates, specifically poly(limonene carbonate) (PLimC). researchgate.netnih.gov This reaction utilizes CO2 as a comonomer, contributing to carbon capture and utilization efforts. researchgate.net PLimC is a thermoplastic polymer with attractive properties, including a high glass transition temperature (Tg) of around 130°C and good optical transparency. uni-bayreuth.de The synthesis of high molecular weight PLimC (>100 kDa) with controlled molar mass and low dispersity has been achieved using specific catalysts like β-diiminate zinc catalysts. researchgate.net These catalysts can exhibit high selectivity for the trans isomer of limonene oxide, leading to regioregular polycarbonates. researchgate.net While β-diiminate zinc catalysts primarily polymerize the trans isomer, resulting in residual cis-limonene oxide, other catalyst systems, such as aluminum-based catalysts, have been developed to copolymerize both cis and trans isomers. nih.govrsc.org The resulting PLimC contains a carbon-carbon double bond in each repeating unit, which can be further modified to tune the polymer's properties. rsc.org

Interactive Table 1: Properties of Poly(limonene carbonate)

| Property | Value | Source |

| Glass Transition Temperature | ~130 °C | uni-bayreuth.de |

| Molecular Weight (High) | >100 kDa | researchgate.net |

| Transparency | 94% (Transmission) | |

| Haze | 0.75% | |

| Thermal Stability | Td > 260 °C (for related PCs) | researchgate.net |

Copolymerization with Anhydrides and Other Bio-derived Monomers

Limonene oxide also undergoes ring-opening copolymerization with cyclic anhydrides to form polyesters. researchgate.netd-nb.info This method is considered a promising greener approach for polyester (B1180765) synthesis. whiterose.ac.uk Examples include the copolymerization of trans-(R)-limonene oxide with diglycolic anhydride (B1165640) (DGA), yielding polyesters with a molar mass of approximately 36000 g/mol and a glass transition temperature of 51°C. d-nb.info Copolymerization with maleic anhydride (MA) has also been reported, resulting in polyesters with lower molar masses (~12000 g/mol ). d-nb.info The reactivity of anhydrides can influence the reaction times required for higher conversions. whiterose.ac.uk

Beyond anhydrides, limonene oxide has been explored in copolymerization with other bio-derived monomers, such as lactide and its derivatives. uni-bayreuth.deresearchgate.net Copolymerization with lactide can lead to polymers with modified mechanical characteristics due to the different glass transition temperatures of the resulting segments. uni-bayreuth.deresearchgate.net

Synthesis of Block and Graft Copolymers Containing Limonene Oxide Units

The incorporation of limonene oxide units into block and graft copolymers allows for the creation of materials with tailored properties, combining the characteristics of different polymer blocks or chains. Block copolymers containing poly(limonene carbonate) (PLimC) blocks have been synthesized. researchgate.net For instance, polycarbonate diblock copolymers with PLimC and poly(cyclohexene carbonate) (PCHC) blocks have been prepared through living ring-opening copolymerization. researchgate.net Sequential addition of epoxide monomers is a strategy used to achieve block formation. uni-bayreuth.de These block copolymers can potentially be used as compatibilizers in polymer blends. uni-bayreuth.de Block copolymers of limonene oxide and L-lactide have also been reported. Furthermore, research has been conducted on the synthesis and degradation of graft copolymers containing poly(limonene carbonate) units, aiming to improve properties like brittleness and degradation behavior.

Fabrication of Cross-Linked Polymer Networks and Thermosetting Materials

Limonene oxide can be utilized in the fabrication of cross-linked polymer networks and thermosetting materials, often by leveraging the reactivity of the epoxide group or the carbon-carbon double bond. Poly(limonene carbonate) (PLimC), with its pendant double bonds, can undergo post-modification reactions, such as thiol-ene chemistry, to create cross-linked networks. d-nb.info These networks can exhibit properties like high hardness and resistance to certain solvents. d-nb.info While the curing of PLimC using certain methods might be incomplete due to the nature of the hydroxyl groups, strategies like thiol-ene chemistry with specific mercaptoalcohols have shown success in creating well-cross-linked networks. d-nb.info The copolymerization of limonene dioxide (LDO), a related limonene-based diepoxide, with carboxylic anhydrides has been shown to produce 100% bio-based thermosets with high glass transition temperatures and good mechanical properties. univ-cotedazur.fr Dynamic covalent polymer networks (DCPNs), also known as covalent adaptable networks (CANs) or vitrimers, which are a class of cross-linked materials with the ability to be reprocessed and recycled, can also incorporate renewable resources. researchgate.netsquarespace.com While the direct use of limonene oxide in such networks is an area of ongoing research, the principles of incorporating dynamic covalent bonds into cross-linked systems are relevant to developing sustainable thermosetting materials from bio-based monomers. researchgate.netsquarespace.comresearchgate.net

Emerging Applications of Limonene Oxide-Based Polymers in Advanced Materials

The inherent characteristics of polymers derived from limonene oxide, such as their bio-origin, tunable thermal and mechanical properties, and potential for chemical functionalization, position them as promising candidates for advanced materials applications. Research in this area is actively exploring their use in coatings, packaging, and high-performance thermoplastics and thermosets.

One significant area of development is the synthesis of poly(limonene carbonate) (PLC) through the ring-opening copolymerization of limonene oxide with carbon dioxide. This process yields bio-based polycarbonates with notable thermal properties. For instance, poly(limonene)dicarbonate (PLDC), synthesized from limonene oxide and CO2, has demonstrated a glass transition temperature (Tg) of up to 180 °C, which is reported as among the highest for CO2-derived polycarbonates due to its rigid molecular structure. acs.org The presence of epoxy and cyclic carbonate groups in PLC and PLDC facilitates the design of functional polymers through straightforward conversion of these units. acs.org

The pendant double bond in the limonene moiety of PLC serves as a versatile platform for chemical derivatization, enabling the development of polymers with enhanced or new properties. acs.org Thiol-ene click reactions, for example, have been successfully employed to cross-link PLC, leading to materials with improved thermal properties and glass transition temperatures up to 150 °C. acs.org This cross-linking strategy has shown promise for applications requiring solvent and scratch resistance, with involvement from large coatings companies. acs.org Furthermore, derivatization via thiol-ene chemistry has been explored to impart antibacterial, mechanical, thermal, and self-healing properties to PLC-derived polymers for functional coatings. acs.org

Beyond polycarbonates, limonene oxide is also being utilized in the creation of other polymer types for advanced applications. Limonene dioxide, obtained from the epoxidation of limonene, is being explored as a building block for 100% bio-based thermosets. univ-cotedazur.fr Anionic copolymerization of racemic limonene dioxide with carboxylic anhydrides like glutaric and dimethylglutaric anhydrides has successfully produced thermosets with high Tg values (around 98 °C) and good mechanical properties (e.g., tensile strength of 27 MPa, elongation at break of 3.5%, and Young's modulus of 1150 MPa). univ-cotedazur.fr These renewable thermosetting resins are being investigated for potential applications in sustainable and eco-friendly coatings, food packaging, and structural matrices. univ-cotedazur.fr

Copolymers incorporating limonene oxide are also being developed to overcome limitations of some bio-based polymers, such as brittleness. For instance, ABA triblock polymers composed of poly(limonene carbonate) (PLC) blocks (high Tg, rigid) and poly(ε-decalactone) (PDL) blocks (low Tg, flexible) have been synthesized. rsc.org By controlling the molar mass and the weight fraction of the blocks, these materials can exhibit properties ranging from elastomers to toughened plastics, potentially reducing or eliminating the need for plasticizers. rsc.org

Emerging research also highlights the potential of polylimonene oxide (PLO) as a green polymeric plasticizer for other bio-based polymers like polylactic acid (PLA). arxiv.org Low molecular weight PLO has shown promise in improving the melt-processing of PLA/PLO blends, leading to entirely renewable materials suitable for applications requiring biodegradability and reduced water absorption, such as food packaging and agricultural mulch films. arxiv.org

The functional nature of PLC, specifically the pendant C=C bonds, has also been leveraged for the creation of novel hybrid macromolecules. acs.org By introducing nucleophilic primary amine groups onto the PLC backbone, ring-opening polymerization of N-carboxyanhydride (NCA) monomers can be initiated, resulting in peptide-grafted materials. acs.org This approach demonstrates the potential of PLC as a platform for developing hybrid, bio-based materials with tailored functionalities. acs.org

Chemical Transformations and Functionalization of Limonene Oxide

Acid-Catalyzed and Thermal Rearrangement Reactions of Limonene (B3431351) Oxide

Limonene oxide is known to undergo rearrangement reactions under both acid-catalyzed and thermal conditions. royalsocietypublishing.orggoogle.com These rearrangements typically lead to the formation of carbonyl compounds, such as ketones and aldehydes. royalsocietypublishing.orgresearchgate.net

Formation of Dihydrocarvone (B1202640) and Other Monoterpenoid Ketones/Aldehydes

A prominent rearrangement product of limonene oxide is dihydrocarvone. royalsocietypublishing.orgroyalsocietypublishing.org The acid-catalyzed Meinwald rearrangement of limonene oxide is a well-studied route to dihydrocarvone. royalsocietypublishing.orgroyalsocietypublishing.orgscielo.org.co The reaction can yield different products depending on the catalyst and reaction conditions. For instance, using heterogeneous silica (B1680970) alumina (B75360) catalysts, cis-limonene oxide primarily yields cyclopentanecarboxaldehyde, while trans-limonene oxide favors the formation of dihydrocarvone. royalsocietypublishing.orgroyalsocietypublishing.org Lewis acids such as bismuth triflate have proven effective catalysts for the selective rearrangement of (+)-limonene oxide to dihydrocarvone under mild conditions. royalsocietypublishing.orgroyalsocietypublishing.orgscielo.org.co Other catalysts, including ZnBr₂, Cu(BF₄)₂·nH₂O, and heteropolyacids, have also been explored for this transformation, with varying yields and selectivities. royalsocietypublishing.orgroyalsocietypublishing.org

Thermal rearrangement of limonene oxide can also produce dihydrocarvone, along with other products like carveol (B46549) and carvone (B1668592). google.com Pyrolysis of limonene-1,2-oxide at elevated temperatures (200-550°C) has been shown to yield a mixture containing carveol, carvone, and dihydrocarvone. google.com

Besides dihydrocarvone, other monoterpenoid ketones and aldehydes can be formed through the rearrangement of limonene oxide. The specific product distribution is significantly influenced by the type and strength of the acid catalyst used. researchgate.net For example, while Lewis acids tend to favor ketone formation, Brønsted acids can lead to the formation of allylic alcohols. researchgate.net Carvenone is another product that can be obtained from the isomerization of 1,2-limonene oxide, particularly using catalysts like montmorillonite (B579905) under solvent-free conditions. scirp.org

Investigation of Reaction Pathways and Product Distribution

Investigations into the reaction pathways of limonene oxide rearrangement have revealed the complex nature of these transformations. The selectivity of the reaction is influenced by factors such as the catalyst, solvent, temperature, and the stereochemistry of the limonene oxide isomer. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org

Studies using different catalysts have shown varying product distributions. For example, with ZnBr₂, a mixture of dihydrocarvone, cyclohexanecarboxaldehyde (B41370), and a ketone was obtained. royalsocietypublishing.org Erbium triflate (Er(OTf)₃) also yielded a mixture of cyclohexanecarboxaldehyde and dihydrocarvone from both cis- and trans-limonene oxide, with differing ratios depending on the isomer. royalsocietypublishing.org

The presence of water in the acid catalyst can also affect selectivity, leading to the formation of limonene diol as a hydration product, which reduces the selectivity for the desired rearrangement products. researchgate.net The use of specific catalysts and controlled reaction conditions is crucial for directing the rearrangement towards desired products with higher selectivity. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org

| Catalyst | Substrate Isomer | Major Product(s) | Yield (%) | Reference |

| Silica alumina | cis-Limonene oxide | Cyclopentanecarboxaldehyde | 77 | royalsocietypublishing.orgroyalsocietypublishing.org |

| Silica alumina | trans-Limonene oxide | Dihydrocarvone | 70 | royalsocietypublishing.orgroyalsocietypublishing.org |

| Bismuth triflate | (+)-Limonene oxide | Dihydrocarvone | ~79.8 | royalsocietypublishing.org |

| LiClO₄ | cis/trans mixture | Dihydrocarvone | 76 | royalsocietypublishing.org |

| ZnBr₂ | Limonene oxide | Dihydrocarvone, Cyclohexanecarboxaldehyde, Ketone | 59 (Dihydrocarvone) | royalsocietypublishing.org |

| Er(OTf)₃ | trans-Limonene oxide | Cyclohexanecarboxaldehyde, Dihydrocarvone | 82 (combined) | royalsocietypublishing.org |

| Er(OTf)₃ | cis-Limonene oxide | Cyclohexanecarboxaldehyde, Dihydrocarvone | 87 (combined) | royalsocietypublishing.org |

| Heteropolyacids | Limonene oxide | Dihydrocarvone | Up to 82 | royalsocietypublishing.orgroyalsocietypublishing.org |

| Montmorillonite | 1,2-Limonene oxide | Carvenone | High | scirp.org |

Cycloaddition Reactions: Synthesis of Limonene Carbonates

Limonene oxide can participate in cycloaddition reactions, particularly with carbon dioxide, to synthesize cyclic carbonates. ncl.ac.ukncl.ac.ukd-nb.info This reaction is considered a promising approach in the context of green chemistry due to its 100% atom economy and the utilization of a renewable feedstock (limonene oxide derived from citrus waste) and a greenhouse gas (CO₂). ncl.ac.ukncl.ac.uk

The cycloaddition of CO₂ to limonene oxide yields limonene carbonate (LC). ncl.ac.ukncl.ac.uk The reaction can be catalyzed by various systems. Tetrabutylammonium chloride (TBAC) has been shown to be an effective homogeneous catalyst for the synthesis of limonene carbonate from limonene oxide and CO₂, achieving high yields and stereoselectivity. ncl.ac.ukncl.ac.uk Other catalysts, including supported ionic liquids and metal-based catalysts like those containing zinc or aluminum, have also been investigated for this cycloaddition. rsc.orgdntb.gov.uaacs.org

The synthesis of limonene carbonates is of significant interest as these compounds can serve as valuable building blocks, for example, in the production of non-isocyanate polyurethanes (NIPUs) and green polycarbonates. ncl.ac.ukncl.ac.ukacs.orgnih.govnih.gov Both 1,2-limonene oxide and limonene dioxide can be converted into their corresponding cyclic carbonates through cycloaddition with CO₂. rsc.orgacs.orgnih.gov The stereochemistry of the limonene oxide isomer can influence the efficiency and product distribution of the carbonation reaction. d-nb.infonih.gov

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| Limonene oxide, CO₂ | TBAC | 140 °C, 40 bar CO₂, 20 h, 6 mol% TBAC | Limonene carbonate | 86 | ncl.ac.ukncl.ac.uk |

| Limonene dioxide, CO₂ | TBAB | (Conditions not specified in snippet) | Limonene dicarbonate | - | rsc.org |

| 1,2-Limonene oxide, CO₂ | Polyoxometalate + halide catalyst | (Conditions not specified in snippet) | 1,2-Limonene carbonate | - | d-nb.infonih.gov |

| 8,9-Limonene oxide, CO₂ | TBAB | (Conditions not specified in snippet) | 8,9-Limonene carbonate | - | rsc.org |

Ring-Opening Reactions with Nucleophiles: Access to Polyfunctional Derivatives

The epoxide ring in limonene oxide is susceptible to attack by various nucleophiles, leading to ring-opening reactions. cymitquimica.comscbt.com These reactions are valuable for the synthesis of polyfunctional derivatives of limonene. cymitquimica.comscbt.comthegoodscentscompany.com

Nucleophilic ring-opening of limonene oxide can occur with a range of nucleophiles, including alcohols, amines, and thiols, resulting in the formation of diols, amino alcohols, and thioethers, respectively. iscientific.orgnih.govsmolecule.com The regioselectivity of the ring-opening reaction can be influenced by the reaction conditions and the nature of the nucleophile and catalyst.

For instance, regioselective aminolysis of limonene oxide can yield β-amino alcohol derivatives. iscientific.org Biocatalytic approaches using limonene epoxide hydrolases (LEHs) have also been explored for the ring-opening of epoxides with nucleophiles, although achieving high efficiency and product formation can be challenging. nih.gov

The ring-opening reactivity of limonene oxide makes it a versatile building block for the synthesis of diverse organic molecules with potential applications in pharmaceuticals, polymers, and fine chemicals. cymitquimica.comiscientific.orgd-nb.info For example, ring-opening copolymerization of limonene oxide with CO₂ yields polycarbonates. acs.orgsmolecule.comrsc.org Furthermore, the resulting cyclic carbonates can undergo further ring-opening reactions with nucleophiles like amines to form hydroxyurethanes, which are precursors for non-isocyanate polyurethanes. d-nb.infonih.gov

| Reactant | Nucleophile | Product Type | Potential Applications | Reference |

| Limonene oxide | Alcohols | Diols | - | smolecule.com |

| Limonene oxide | Amines | Amino alcohols | Catalysts, potential anti-leishmanial agents | iscientific.orgsmolecule.com |

| Limonene oxide | Thiols | Thioethers | - | iscientific.org |

| Limonene oxide | CO₂ | Cyclic carbonates | Monomers for polyurethanes and polycarbonates | ncl.ac.ukncl.ac.ukd-nb.infoacs.orgacs.orgnih.govnih.gov |

Mechanistic Organic Chemistry of Limonene Oxide Reactions

Elucidation of Reaction Mechanisms in Catalytic Epoxidation

The catalytic epoxidation of limonene (B3431351) to yield limonene oxide proceeds through diverse mechanistic pathways dictated by the nature of the catalyst and the oxidizing agent. For instance, the aerobic epoxidation of limonene, when conducted in the presence of an aldehyde and a cobalt catalyst, can follow a radical-based mechanism. Within this framework, an acylperoxy radical, generated through the reaction between the aldehyde and molecular oxygen, serves as the principal species responsible for oxygen transfer to the alkene. This radical can either directly react with limonene or interact with the cobalt catalyst to form a transient cobalt-peroxy intermediate, which subsequently delivers oxygen to limonene through a concerted process. mdpi.com

An alternative strategy involves the use of photocatalysis, employing silylated titanium dioxide (TiO₂) under irradiation with solar light. The proposed mechanism for this transformation posits the generation of singlet oxygen (¹O₂) via energy transfer from the photoexcited TiO₂ surface to adsorbed molecular oxygen molecules. scielo.org.corsc.orgchemrxiv.org This highly reactive singlet oxygen then participates in a Schenk reaction with the endocyclic double bond of limonene, producing a hydroperoxide intermediate that subsequently undergoes rearrangement to yield the corresponding radical epoxide. chemrxiv.org This photocatalytic approach has demonstrated a propensity for favoring the formation of the cis isomer of 1,2-limonene oxide. chemrxiv.org

Enzymatic methods also offer a route to limonene oxide, where enzymes such as lipase (B570770) facilitate the in situ generation of peroxy acids, for example, peroxyoctanoic acid from octanoic acid and hydrogen peroxide (H₂O₂). nih.gov The mechanism in this chemoenzymatic system involves the lipase catalyzing the formation of the peroxy acid, which then reacts with limonene to produce limonene oxide and regenerate the fatty acid. nih.gov

The epoxidation of limonene can result in a competition between two primary reaction pathways: epoxidation of the double bonds to form limonene epoxides and diepoxide, and allylic oxidation leading to products such as carveol (B46549) and carvone (B1668592). The specific reaction conditions, including the choice of oxidizing agent and catalyst, play a critical role in determining the favored pathway and thus the distribution of products. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic investigations are instrumental in understanding the rates of limonene epoxidation reactions and identifying the factors that influence them. In the case of chemoenzymatic epoxidation utilizing immobilized lipase and an in situ generated peroxy acid, kinetic analysis, including the application of the Lineweaver-Burk plot, has indicated a ternary complex mechanism with observed inhibition by the peroxy acid (or H₂O₂). nih.gov Studies have shown a proportional increase in the initial reaction rate with increasing catalyst loading up to a certain concentration. nih.gov

Kinetic studies have also been performed on the epoxidation of limonene catalyzed by materials such as PW-Amberlite in the presence of hydrogen peroxide. researchgate.netacs.org A kinetic model based on the Langmuir-Hinshelwood formalism, which accounts for the adsorption of reactants and solvent onto the catalyst surface, has been developed to describe the reaction kinetics under triphasic conditions. researchgate.netacs.org These studies have systematically examined the impact of various parameters, including the concentrations of catalyst, H₂O₂, limonene, and water, on the reaction rate. researchgate.net It has been noted that the epoxide products can lead to deactivation of the catalyst, although the catalyst's activity may be restored after washing. researchgate.net

Studies focusing on the autooxidation of R-(+)-limonene have provided experimental data on the kinetic regularities at different temperatures. A kinetic model incorporating key elementary reactions and their corresponding rate constants has been established, suggesting that the degenerate chain branching in limonene oxidation involves bimolecular reactions of hydroperoxides. researchgate.net

In the context of atmospheric chemistry, kinetic studies have investigated the aqueous-phase oxidation rates of limonene oxidation products when exposed to hydroxyl radicals (OH) and ozone (O₃). These studies have determined bimolecular rate coefficients, highlighting differences in reactivity between saturated and unsaturated oxidation products. acs.orgnih.gov

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing the reaction mechanisms and pathways involved in the chemistry of limonene oxide. Theoretical investigations have been conducted to elucidate the catalytic mechanism of enzymes like limonene epoxide hydrolase (LEH), which catalyzes the hydrolysis of limonene-1,2-epoxide (B132270). nih.govdiva-portal.org These computational studies propose a concerted mechanism involving general acid and general base catalysis facilitated by specific amino acid residues within the enzyme's active site. nih.govdiva-portal.org Computational methods have also successfully provided explanations for the experimentally observed regioselectivity in the hydrolysis of different stereoisomers of limonene-1,2-epoxide. nih.govdiva-portal.org

Computational approaches have also been applied to study the epoxidation of limonene using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearcher.life DFT calculations have been utilized to examine the chemo- and stereoisomeric reaction pathways associated with the epoxidation of the two double bonds in limonene. These computations have corroborated the high chemospecificity observed for the endocyclic double bond and the stereospecific outcome, indicating that the formation of the epoxide ring occurs with some degree of asynchronicity. researchgate.net The relative energies of the transition states for various reaction pathways, including regioselective and diastereoselective attacks, have been calculated to gain insights into the kinetic preferences for product formation. researchgate.net

Furthermore, theoretical investigations have explored the isomerization reactions of limonene epoxide, leading to products such as dihydrocarvone (B1202640) and carvenone. researchgate.net Computational methodologies have been employed to propose plausible reaction mechanisms, suggesting that the formation of carvenone may involve a lower energetic barrier compared to dihydrocarvone, which is often an intermediate. researchgate.net Analysis of the reactivity of carbocation intermediates and thermodynamic parameters has contributed to understanding the favored reaction pathways and the spontaneity and exothermicity of these transformations. researchgate.net

Computational studies have also extended to investigating the mechanisms of atmospheric oxidation of limonene by reactive species like the NO₃ radical. These studies have explored different initial addition pathways to the double bonds and identified energetically favorable routes. mdpi.com Theoretical calculations have also played a role in understanding the formation mechanisms of highly oxygenated organic molecules (HOMs) resulting from the reaction of limonene with hydroxyl radicals, highlighting the significant contribution of hydrogen abstraction pathways. copernicus.org

Biological Activities and Biotransformation Pathways Involving Limonene Oxide

Antimicrobial Properties of Limonene (B3431351) Oxide and its Oxidation Products

Limonene and its oxygenated derivatives, including limonene oxide, have garnered attention for their antimicrobial properties against a variety of pathogens. mdpi.comresearchgate.net

Antifungal and Antibacterial Efficacy Studies

Studies have investigated the efficacy of limonene and its oxidation products against both fungi and bacteria. D-limonene, for instance, has demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa, although S. aureus appears more sensitive. ms-editions.cl The difference in sensitivity between Gram-positive and Gram-negative bacteria may be attributed to the structural differences in their cell walls. mdpi.com Limonene has also shown antifungal effects, for example, by weakening the cell wall of Saccharomyces cerevisiae. nih.govjmb.or.kr

While research often focuses on limonene itself, its oxidation products, which can form readily upon exposure to air, also possess antimicrobial activity. Carveol (B46549), a derivative of limonene oxidation, has demonstrated antibacterial activity against Staphylococcus aureus, Salmonella enterica serovar Typhimurium, Escherichia coli, and Bacillus cereus. nih.govjmb.or.kr The antimicrobial activity of limonene isomers and their oxidation derivatives, such as carveol, has been investigated against plant pathogens like Xanthomonas oryzae pv. oryzae, showing that carveol significantly inhibited its growth. nih.govjmb.or.kr

Cellular and Molecular Mechanisms of Antimicrobial Action

The exact mechanisms by which limonene and its oxidation products exert antimicrobial effects are not fully elucidated, but several hypotheses exist. One suggested mechanism for the antimicrobial activity of limonene is its lipophilic nature, which may lead to the denaturation of proteins and disruption of lipid layers in microbial cell membranes. ms-editions.cl This disruption can alter the properties and function of the cell wall and membrane, potentially leading to the leakage of intracellular components and ultimately cell death. ms-editions.cl

Limonene has also been shown to inhibit biofilm formation in various bacteria, including Bacillus cereus and E. coli, and in the yeast Pichia anomala. nih.govjmb.or.kr For E. coli, limonene has been observed to inhibit biofilm formation and reduce extracellular polymeric substance (EPS) production, possibly by inhibiting the transcription of genes involved in curli production. mdpi.com

Research suggests that sub-lethal disruption to the cytoplasmic membranes is a possible mechanism for E. coli death upon exposure to terpenes like limonene. mdpi.com Studies have also described sequential changes in E. coli cells after limonene exposure, leading to cell rupture and death. mdpi.com

Role of Limonene Oxidation Products in Biological Toxicity (e.g., Limonene Hydroperoxide)

While limonene itself generally exhibits low acute toxicity, its oxidation products can play a significant role in biological toxicity, particularly concerning sensitization. industrialchemicals.gov.auinchem.orgwho.int Limonene readily undergoes autoxidation in the presence of light and air, forming various oxygenated monocyclic terpenes, including hydroperoxides. industrialchemicals.gov.au

Limonene hydroperoxide is a common oxidation product that forms spontaneously in aerobic environments and has been identified as a key contributor to the toxicity previously attributed to limonene, particularly in bacteria. nih.gov Hydroperoxides, like other reactive oxygen species, can cause oxidative damage to cellular macromolecules such as DNA, proteins, and lipids. nih.gov

Studies in guinea-pigs have shown that air-oxidized d-limonene, but not unoxidized d-limonene, induced contact allergy, indicating the potent sensitizing properties of its oxidation products, such as hydroperoxides. inchem.orgwho.intresearchgate.net Limonene-1-hydroperoxide, specifically, has been found to be a significantly more potent sensitizer (B1316253) than other hydroperoxides in oxidized limonene. researchgate.net This suggests a specific reactivity of hydroperoxides, where oxygen-centered radicals may be important in the formation of hapten-protein complexes. researchgate.net

The presence of limonene hydroperoxide as a contaminant in laboratory stocks of limonene has been observed, with significant hydroperoxide formation and associated toxicity appearing within weeks of handling. nih.gov

Microbial and Enzymatic Biotransformation of Limonene to Limonene Oxide and Subsequent Metabolites

Limonene undergoes extensive biotransformation by various microorganisms and enzymatic systems, leading to the formation of limonene oxide and a diverse array of subsequent metabolites. This process is crucial for the degradation of limonene in the environment and can also be harnessed for the biotechnological production of valuable compounds. core.ac.ukd-nb.info

Identification of Microorganisms and Enzymes Involved in Epoxidation

Various microorganisms, including bacteria, fungi, and yeasts, are capable of biotransforming limonene. core.ac.ukmdpi.com Epoxidation of limonene, leading to the formation of limonene monoepoxide or di-epoxide, is one of the key initial steps in its biotransformation. d-nb.info

Rhodococcus erythropolis DCL14 is a bacterium known to initiate D-limonene degradation by epoxidation of the 1,2 C=C double bond, yielding limonene 1,2 epoxide. core.ac.uk This epoxidation is catalyzed by a limonene-1,2 monooxygenase. frontiersin.org R. erythropolis DCL14 also possesses a limonene-1,2-epoxide (B132270) hydrolase, which catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol. ebi.ac.uknih.gov This enzyme is induced when the bacterium is grown on monoterpenes, highlighting its role in the limonene degradation pathway. nih.gov The limonene-1,2-epoxide hydrolase from R. erythropolis DCL14 is a monomeric cytoplasmic enzyme of 17 kDa and represents a novel class of epoxide hydrolases. nih.gov

Other microorganisms also contribute to limonene epoxidation. For example, the cyanobacterium Synechococcus sp. PCC 7942 is capable of stereoselective biotransformation of limonene and limonene oxide. tandfonline.com Cytochrome P450 monooxygenases are generally involved in the epoxidation of olefinic and aromatic compounds in microorganisms. wur.nlmdpi.com

Pathways of Limonene Metabolite Formation (e.g., Perillyl Alcohol, Perillic Acid)

The biotransformation of limonene proceeds through various pathways, leading to the formation of numerous oxygenated metabolites beyond limonene oxide, such as perillyl alcohol, perillaldehyde, perillic acid, carveol, and carvone (B1668592). core.ac.ukmdpi.comresearchgate.netscielo.brmdpi.com

One common pathway involves the initial hydroxylation of limonene. For instance, Bacillus stearothermophilus BR388 converts D-limonene to perillyl alcohol, α-terpineol, and perillaldehyde. core.ac.ukfrontiersin.org Pseudomonas putida DSM 12264 is capable of converting both (R)-(+)-limonene and (S)-(-)-limonene to their corresponding perillic acid enantiomers through a pathway involving monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase. mdpi.com

Rhodococcus erythropolis DCL14, in addition to the epoxidation pathway, harbors a second pathway for limonene degradation where (R)-limonene is hydroxylated by a NADPH-dependent limonene 6-monooxygenase to trans-carveol, which is then further oxidized. frontiersin.org

The formation of perillyl alcohol can also occur through oxygen-independent hydroxylation on the methyl group of limonene, followed by oxidation to perillic acid. frontiersin.org Perillyl alcohol is a hydroxylated monoterpene that can be metabolized into perillaldehyde, perillic acid, and dihydroperillic acids in mammals. researchgate.netmdpi.com Perillic acid is a limonene derivative formed by the oxidation of the exocyclic methyl group. mdpi.com

Microbial biotransformation of limonene can yield specific products depending on the microorganism and conditions. For example, an Aspergillus strain can produce perillyl alcohol and short-chain fatty acids from limonene. scielo.br The biotransformation of D-limonene to carveol has been reported using the endophytic fungus Aspergillus flavus IIIMF4012. tandfonline.com

The diversity of microorganisms and enzymes involved allows for the production of a wide range of oxygenated terpenes from limonene, highlighting the significance of these biotransformation pathways. scielo.br

Environmental Chemistry and Atmospheric Fate of Limonene Oxide

Atmospheric Oxidation Pathways and Secondary Pollutant Formation

Limonene (B3431351), a major biogenic volatile organic compound, undergoes rapid reactions with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) copernicus.orginchem.orgcopernicus.org. These reactions are significant in the formation of secondary atmospheric pollutants. While the specific oxidation pathways and products of (-)-Limonene (B1674923) oxide itself are not extensively detailed in the provided search results, studies on the atmospheric oxidation of limonene offer insights into the types of reactions that oxidized monoterpenes can undergo.

The reaction of limonene with OH radicals is a primary daytime atmospheric loss process copernicus.orgresearchgate.net. This reaction typically proceeds via addition of the OH radical to one of the double bonds, although hydrogen abstraction can also occur copernicus.orgresearchgate.net. These reactions lead to the formation of peroxy radicals (RO₂) copernicus.orgresearchgate.net. These RO₂ radicals can then react further with other atmospheric species like nitric oxide (NO), hydroperoxyl radicals (HO₂), or other RO₂ radicals, leading to a variety of oxygenated products copernicus.orgresearchgate.net. Highly oxygenated organic molecules (HOMs), including monomers and dimers, are formed from the oxidation of limonene by OH radicals, with both OH addition and H-abstraction pathways contributing to HOM formation copernicus.orgresearchgate.net.

Ozonolysis, the reaction with ozone, is another crucial atmospheric removal pathway for alkenes like limonene copernicus.orginchem.org. O₃ adds to the double bonds, forming primary ozonides that rapidly decompose into Criegee intermediates mdpi.comcdc.gov. These intermediates are highly reactive and can undergo various reactions, leading to the formation of numerous oxygenated products and contributing to OH radical production mdpi.comcdc.govd-nb.info. Studies on limonene ozonolysis have identified carbonyl compounds and other oxygenated species among the products cdc.gov.

Nighttime oxidation of limonene is primarily initiated by nitrate radicals (NO₃) mdpi.comcopernicus.org. The reaction of NO₃ with limonene also proceeds via addition to the double bonds, forming nitrooxyalkyl peroxy radicals mdpi.comsigmaaldrich.com. These radicals can undergo further reactions, including autoxidation, leading to the formation of highly oxygenated organic nitrates copernicus.orgacs.org. The NO₃-initiated oxidation of limonene is a significant source of organic nitrates and contributes to the formation of secondary organic aerosol (SOA) copernicus.orgacs.orgcopernicus.org.

While limonene oxide is mentioned as a product of limonene oxidation mdpi.comresearchgate.net, the subsequent atmospheric reactions and secondary pollutant formation directly from limonene oxide are less characterized in the provided literature. However, the presence of the epoxide ring and the remaining double bond in limonene oxide suggest potential reactivity with atmospheric oxidants, albeit likely with different reaction rates and product distributions compared to the parent limonene molecule. Conformational analysis of cis-(-)-limonene oxide in the gas phase contributes to understanding atmospheric chemistry and aerosol formation smolecule.com.

Contribution to Aerosol Formation and Air Quality Dynamics

The atmospheric oxidation of volatile organic compounds, including monoterpenes like limonene, is a major source of secondary organic aerosol (SOA) inchem.orgnih.govcopernicus.org. SOA formation occurs as oxidation products, often with lower volatility than their precursors, partition from the gas phase to the particle phase mdpi.com. Limonene is known to have a high potential for SOA formation nih.govacs.org.

The oxidation of limonene by OH, O₃, and NO₃ radicals all contribute to SOA formation inchem.orgcopernicus.orgresearchmap.jp. The products of these reactions, including highly oxygenated organic molecules (HOMs) and organic nitrates, are key components of the formed SOA copernicus.orgacs.org. The yield and composition of SOA from limonene oxidation are influenced by factors such as the specific oxidant, NOₓ levels, temperature, and relative humidity nih.govacs.orgrsc.org. For instance, lower temperatures and higher relative humidity can promote the generation and stabilization of HOMs and SOAs from limonene ozonolysis rsc.org.